molecular formula C7H11NO B054690 3-Allylpyrrolidin-2-one CAS No. 113789-91-6

3-Allylpyrrolidin-2-one

Cat. No.: B054690
CAS No.: 113789-91-6
M. Wt: 125.17 g/mol
InChI Key: YBWPYDMSBIAVKQ-UHFFFAOYSA-N
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Description

3-Allylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with an allyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylpyrrolidin-2-one typically involves the cyclization of N-allyl-substituted amides. One common method is the intramolecular cyclization of N-allyl-2-aminoacetamides under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, leading to the formation of the desired lactam ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Allylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding amine, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

3-Allylpyrrolidin-2-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty polymers and materials with unique mechanical properties.

Comparison with Similar Compounds

    Pyrrolidin-2-one: Lacks the allyl group, resulting in different reactivity and biological activity.

    3-Iodopyrrolidin-2-one: Contains an iodine atom instead of an allyl group, leading to distinct chemical properties and applications.

    N-Methylpyrrolidin-2-one: Features a methyl group on the nitrogen atom, altering its solubility and reactivity.

Uniqueness: 3-Allylpyrrolidin-2-one is unique due to the presence of the allyl group, which imparts specific reactivity patterns and potential for diverse applications. The allyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-3-6-4-5-8-7(6)9/h2,6H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWPYDMSBIAVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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